![molecular formula C19H21FN2O2 B5726654 methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate
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Overview
Description
Methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate, also known as MFB, is a chemical compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 4-fluorobenzoate serves as a valuable building block in medicinal chemistry due to its structural versatility. Researchers have explored its potential in the synthesis of novel drug candidates. Notably:
- Imidazole Derivatives : It participates in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety . These derivatives may exhibit bioactivity against specific targets.
Anti-HIV Agents
Indole derivatives, including those derived from methyl 4-fluorobenzoate, have been investigated for their anti-HIV activity. For instance:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene Derivatives : These compounds were screened for anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4) . Methyl 4-fluorobenzoate could be a precursor for such derivatives.
Crystallography and Spectroscopy
The crystal structure of methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenyl)amino)benzoate has been studied, providing insights into its molecular arrangement . Researchers use X-ray crystallography and spectroscopic techniques to understand its properties.
Computational Chemistry
Density functional theory (DFT) calculations have been employed to study the title compound 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol. Theoretical methods help predict its behavior and electronic properties .
Mechanism of Action
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The presence of the fluorophenyl group and piperazine ring might influence its binding affinity and selectivity towards its targets .
Pharmacokinetics
The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its structural features, it might exert its effects by modulating the activity of its target proteins, thereby influencing cellular processes .
properties
IUPAC Name |
methyl 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19(23)16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCZYCIJBQPNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate |
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